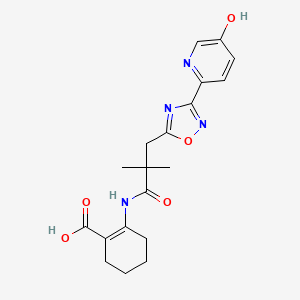![molecular formula C28H19F3N6O3 B609158 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea CAS No. 1361414-26-7](/img/structure/B609158.png)
1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea
Overview
Description
The compound “1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea” is a complex organic molecule with potential therapeutic significance . It has a structural resemblance to the fused imidazo[4,5-b]pyridine heterocyclic ring system .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[4,5-b]pyridine moiety, which is fused with a phenyl group . The molecular formula is C26H18N6O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 430.5 g/mol. It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has a rotatable bond count of 4 .Scientific Research Applications
CYP3A4 Inhibition
SR9186 (ML368) is a potent CYP3A4 inhibitor . The CYP3A4 enzyme is involved in the metabolism of a variety of drugs and endogenous compounds. Inhibitors of this enzyme can increase the bioavailability of drugs metabolized by CYP3A4, potentially enhancing their therapeutic effects .
Antiproliferative Activity
Some compounds with the imidazo[4,5-b]pyridine structure have shown significant antiproliferative activity . This suggests that ML368 could potentially be used in cancer research for its ability to inhibit the growth of cancer cells .
Antiviral Activity
SR9186 has been found to inhibit the liver-stage development of P. falciparum to block ivermectin metabolism . This suggests potential applications in the treatment of diseases caused by this parasite, such as malaria .
Antibacterial Activity
Certain derivatives of imidazo[4,5-b]pyridine have shown antibacterial activity against E. coli . This suggests that ML368 could potentially be used in the development of new antibacterial agents .
Metabolic Enzyme Inhibition
SR9186 (ML368) has been identified as a metabolic enzyme inhibitor . This suggests potential applications in the study of metabolic diseases and the development of new therapeutic strategies .
Drug Metabolism
Given its role as a CYP3A4 inhibitor, SR9186 (ML368) could potentially be used in studies of drug metabolism . By inhibiting CYP3A4, it could affect the metabolism of other drugs, providing a useful tool for studying drug-drug interactions .
Mechanism of Action
Target of Action
The primary target of 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea, also known as ML368 or SR9186, is the Cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the metabolism of a wide variety of drugs and other xenobiotics. By interacting with CYP3A4, ML368 can influence the metabolic processing of these substances within the body.
Mode of Action
ML368 acts as a potent inhibitor of the CYP3A4 enzyme . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates. This inhibition can alter the metabolic processing of drugs and other substances that are normally metabolized by CYP3A4 .
Biochemical Pathways
The inhibition of CYP3A4 by ML368 affects the metabolic pathways associated with this enzyme. CYP3A4 is involved in the metabolism of a wide variety of drugs and other xenobiotics. By inhibiting this enzyme, ML368 can alter the metabolic fate of these substances, potentially affecting their pharmacokinetic properties and biological effects .
Pharmacokinetics
As a potent inhibitor of cyp3a4, ml368 has the potential to significantly impact the pharmacokinetics of drugs and other substances that are metabolized by this enzyme . This could affect their bioavailability, distribution within the body, metabolic processing, and elimination.
Result of Action
The molecular and cellular effects of ML368’s action primarily stem from its inhibition of CYP3A4. By preventing this enzyme from metabolizing its usual substrates, ML368 can alter the biological effects of these substances. This could potentially lead to changes in their therapeutic efficacy, toxicity, or other pharmacological properties .
Action Environment
The action, efficacy, and stability of ML368 can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH and temperature, as well as the presence of other substances that can interact with ML368 or CYP3A4. Additionally, factors such as the patient’s age, genetic makeup, health status, and use of other medications can also impact the action of ML368 .
properties
IUPAC Name |
1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDMEJWMCJAMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ML368 and what makes it a selective inhibitor?
A1: ML368 is a selective inhibitor of the cytochrome P450 enzyme CYP3A4 []. While the exact mechanism of inhibition is not detailed in the provided abstracts, the selectivity likely arises from specific interactions between ML368's chemical structure and the active site of CYP3A4. Further research would be needed to elucidate the precise binding interactions and mechanism of inhibition.
Q2: Is there information available about the synthesis of ML368?
A2: Yes, one of the provided articles focuses specifically on the synthesis of ML368 (SR-9186) []. Unfortunately, the abstract itself does not provide the synthetic scheme. Access to the full publication would be required to understand the synthetic route and conditions used to produce ML368.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



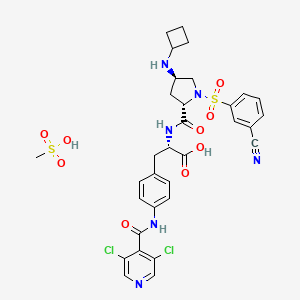

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)
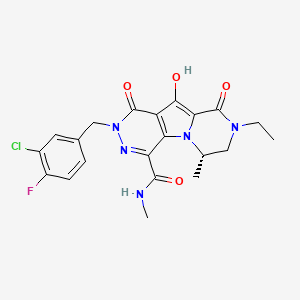
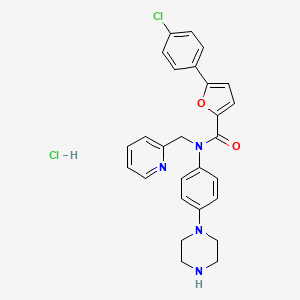



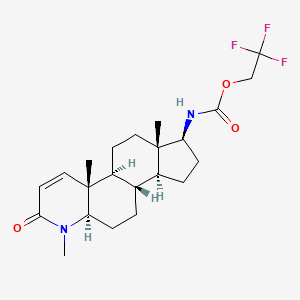
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)
